2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine
Brand Name: Vulcanchem
CAS No.: 1311279-53-4
VCID: VC2710539
InChI: InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
SMILES: C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Molecular Formula: C17H10Cl2F3N3S
Molecular Weight: 416.2 g/mol

2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine

CAS No.: 1311279-53-4

Cat. No.: VC2710539

Molecular Formula: C17H10Cl2F3N3S

Molecular Weight: 416.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine - 1311279-53-4

Specification

CAS No. 1311279-53-4
Molecular Formula C17H10Cl2F3N3S
Molecular Weight 416.2 g/mol
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
Standard InChI InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
Standard InChI Key TYOUCIRZNZWEJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Introduction

Chemical Identity and Properties

Chemical Identifiers and Basic Properties

2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is registered with specific chemical identifiers that allow for its unambiguous identification in chemical databases and literature. These identifiers and basic properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number1311279-53-4
MDL NumberMFCD19981386
Molecular FormulaC₁₇H₁₀Cl₂F₃N₃S
Molecular Weight416.25 g/mol
IUPAC Name2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
InChIInChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
InChIKeyTYOUCIRZNZWEJQ-UHFFFAOYSA-N
PubChem CID71628220
Standard Purity≥95%

The compound is typically available with a purity of 95% or higher according to commercial sources, indicating that it can be synthesized and isolated with good purity .

Structural Features

The structural characteristics of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine include several key features that contribute to its chemical behavior and potential applications:

  • Pyrimidine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3

  • Pyridine substituent: A 3-chloro-5-trifluoromethyl-pyridin-2-yl group connected at position 4 of the pyrimidine

  • Benzylsulfanyl group: A 4-chlorobenzylsulfanyl moiety attached at position 2 of the pyrimidine

  • Halogen substituents: Two chlorine atoms (one on the benzyl group and one on the pyridine ring)

  • Trifluoromethyl group: Located at position 5 of the pyridine ring

Synthesis Approaches

Trifluoromethylation Approaches

The trifluoromethyl group is a significant structural feature of this compound. Methods for introducing trifluoromethyl groups into heterocyclic systems have been extensively studied. One potential approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent) as a trifluoromethylation reagent . This reagent has been used for the preparation of trifluoromethylated heterocycles under relatively mild conditions:

Table 2: Trifluoromethylation Reaction Conditions

ParameterTypical Conditions
Trifluoromethylation AgentCF₃SO₂Na (Langlois reagent)
OxidantOrganic peroxide (e.g., tert-butyl hydroperoxide)
SolventWater or polar organic solvents
Temperature40-100°C
CatalystsTransition metal salts (e.g., FeSO₄)

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